molecular formula C10H14N4O2 B2565001 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361657-65-8

1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2565001
CAS RN: 2361657-65-8
M. Wt: 222.248
InChI Key: YZJQDUNERQIIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one, also known as HPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of covalent bonds with the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is its high potency and selectivity, making it a valuable tool for studying enzyme function and signaling pathways. However, its high reactivity can also be a limitation, as it can lead to non-specific binding and off-target effects. Additionally, its low solubility and stability can also pose challenges in experimental design and interpretation.

Future Directions

There are several potential future directions for 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one research, including the development of new 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the identification of new enzyme targets and signaling pathways that can be modulated by 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one can provide new insights into cellular processes and disease mechanisms. Finally, the development of new experimental techniques and methods for studying 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one can further enhance its potential applications in various fields.
Conclusion
In conclusion, 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity make it a valuable tool for studying enzyme function and signaling pathways, while its biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its high reactivity, low solubility, and stability can pose challenges in experimental design and interpretation. Further research is needed to fully understand the potential applications of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one and its derivatives in various fields.

Synthesis Methods

The synthesis of 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process that includes the reaction of triazole with pyrrolidine, followed by the addition of propenone. The final product is obtained by purification through chromatography. This method has been optimized to produce 1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one in high yield and purity, making it suitable for various applications.

Scientific Research Applications

1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including kinases, proteases, and phosphatases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-2-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h2,5,9,15H,1,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJQDUNERQIIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.